molecular formula C27H25N3O4 B14935638 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide

Cat. No.: B14935638
M. Wt: 455.5 g/mol
InChI Key: WQMWDKCUDBHLTJ-UHFFFAOYSA-N
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Description

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology due to their antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide typically involves multi-step organic reactions. One common method is the three-component imino Diels–Alder reaction, which involves the reaction of anilines, o-phthalaldehyde, and dienophiles . This reaction is carried out under mild conditions, often in the presence of a catalyst to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-hydroxyphenyl)hexanamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **5-aryl-dihydroisoindolo[2,1-a]quinolin-

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(4-hydroxyphenyl)hexanamide

InChI

InChI=1S/C27H25N3O4/c31-19-15-13-18(14-16-19)28-24(32)12-2-1-7-17-29-25-20-8-3-4-9-21(20)27(34)30(25)23-11-6-5-10-22(23)26(29)33/h3-6,8-11,13-16,25,31H,1-2,7,12,17H2,(H,28,32)

InChI Key

WQMWDKCUDBHLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC=C(C=C5)O

Origin of Product

United States

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